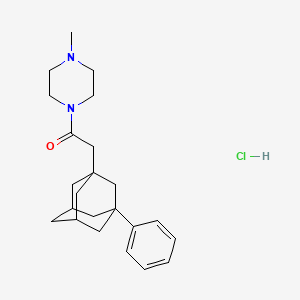![molecular formula C23H22N4O B2646790 N,N'-bis[2-(1H-pyrrol-1-yl)benzyl]urea CAS No. 866042-37-7](/img/structure/B2646790.png)
N,N'-bis[2-(1H-pyrrol-1-yl)benzyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N’-bis[2-(1H-pyrrol-1-yl)benzyl]urea” is a chemical compound with the CAS Number: 866042-37-7 . It has a molecular weight of 370.45 . The IUPAC name for this compound is N,N’-bis [2- (1H-pyrrol-1-yl)benzyl]urea .
Molecular Structure Analysis
The molecular structure of “N,N’-bis[2-(1H-pyrrol-1-yl)benzyl]urea” is complex, with a pyrrole ring system as a key component . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but it has an NH instead of an O or an S . The nitrogen atom in the pyrrole ring contributes two electrons to aromaticity .Physical And Chemical Properties Analysis
“N,N’-bis[2-(1H-pyrrol-1-yl)benzyl]urea” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Supramolecular Complex Formation
N,N'-bis[2-(1H-pyrrol-1-yl)benzyl]urea is utilized in the formation of highly stable supramolecular complexes. These complexes are characterized through self-assembly processes, and their stability and characteristics are analyzed using spectroscopy and X-ray diffraction analysis. This application is significant in the field of chemical and biological recognition, providing a unique approach to designing receptors for various molecules (Chetia & Iyer, 2006).
Interaction with DNA
Research has explored the interaction of certain urea derivatives, including this compound, with calf-thymus DNA. This interaction is studied through various methods such as UV-vis absorption, fluorescence emission, circular dichroism spectroscopy, and molecular docking. These studies are crucial for understanding how these compounds interact at a molecular level with DNA, which has implications in fields like genetics and pharmacology (Ajloo et al., 2015).
Anion Recognition and Binding
Compounds containing urea groups, including this compound, have been shown to be effective in anion recognition and binding. These molecules are used as neutral anion receptors, demonstrating high selectivity and effectiveness in binding anions. This property is significant for applications in sensing technologies and in the development of new materials for various industrial purposes (Gale, 2006).
Catalytic and Self-Healing Applications
This compound derivatives are used in the development of self-healing poly(urea–urethane) elastomers. These materials demonstrate quantitative healing efficiency at room temperature, which is significant in the field of material science for developing durable and sustainable materials (Rekondo et al., 2014).
Molecular Complexation and Crystallography
The compound plays a role in the synthesis of molecular complexes and the study of their crystal structures. This includes the formation of macrocycles and the investigation of their columnar structures and porosity, which are crucial for understanding molecular self-assembly and the design of functional materials (Shimizu et al., 2014).
Electropolymerization and Conductivity
Research has been conducted on the electropolymerization of derivatives of this compound, leading to the formation of conducting polymers. These polymers are characterized by their low oxidation potentials and high stability in their electrically conducting form. This area of study is important for the development of new electronic materials and devices (Sotzing et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
1,3-bis[(2-pyrrol-1-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c28-23(24-17-19-9-1-3-11-21(19)26-13-5-6-14-26)25-18-20-10-2-4-12-22(20)27-15-7-8-16-27/h1-16H,17-18H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLJAWZZMWCFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NCC2=CC=CC=C2N3C=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

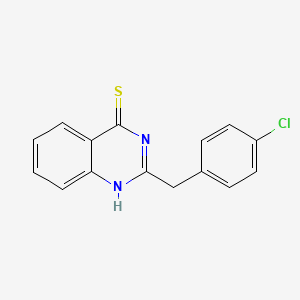
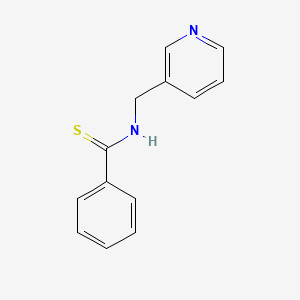
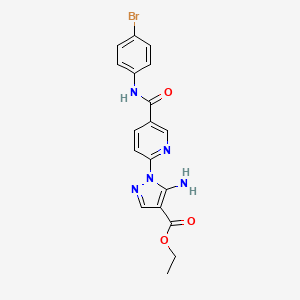
![3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2646710.png)

![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2646717.png)


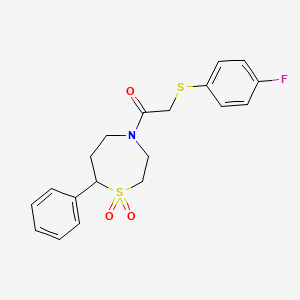
![1-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2646724.png)
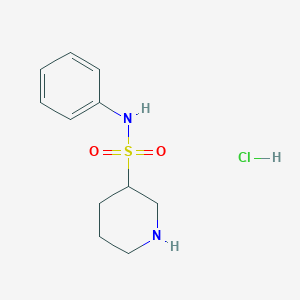
![4,4-Difluoro-1-[4-(methoxymethyl)thiophene-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B2646726.png)
![2-[(4-Bromophenyl)sulfonyl]acetohydrazide](/img/structure/B2646728.png)
